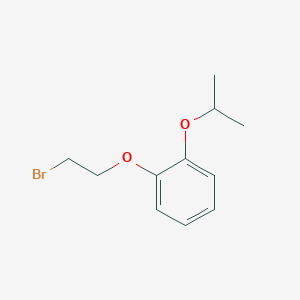

1-(2-Bromoethoxy)-2-isopropoxybenzene

説明

特性

IUPAC Name |

1-(2-bromoethoxy)-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-9(2)14-11-6-4-3-5-10(11)13-8-7-12/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWFRAFMETVLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Nucleophilic Ether Formation Using Organolithium Reagents

This approach involves the nucleophilic substitution of a phenolic precursor with 2-bromoethanol derivatives, facilitated by organolithium reagents such as n-butyllithium (n-BuLi). The phenol derivative, typically 2-isopropoxyphenol, is first deprotonated with n-BuLi at low temperatures, followed by reaction with 2-bromoethoxy compounds to form the ether linkage.

- Step 1: Deprotonation of 2-isopropoxyphenol with n-BuLi in tetrahydrofuran (THF) at approximately -78°C to generate the phenolate ion.

- Step 2: Addition of 2-bromoethoxy derivatives (e.g., 2-bromoethoxybenzene) to the phenolate ion, allowing nucleophilic substitution to occur.

- Step 3: Warm the reaction mixture gradually to room temperature and stir for several hours to ensure completion.

- Step 4: Work-up involves quenching with water, extraction, and purification via column chromatography.

- In a study, the nucleophilic substitution yielded 1-(2-bromoethoxy)-2-isopropoxybenzene with a yield of approximately 65-70% under optimized conditions, with the reaction conducted at -78°C to 0°C to minimize side reactions.

Bromination of the Ether Intermediate

Once the ether linkage is formed, selective bromination at the terminal ethoxy position is performed to introduce the bromine atom, yielding the target compound.

- Step 1: The ether intermediate is dissolved in a suitable solvent such as carbon tetrachloride or dichloromethane.

- Step 2: A brominating agent, such as N-bromosuccinimide (NBS), is added in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

- Step 3: The reaction is maintained at room temperature or slightly elevated temperatures (~50°C) for several hours.

- Step 4: The reaction mixture is quenched, and the product is purified via column chromatography.

- Bromination yields are typically high (~78%), with careful control of reaction conditions to prevent over-bromination or side reactions.

Alternative Synthetic Route: Direct Bromination of Phenol Derivatives

An alternative method involves direct bromination of 2-isopropoxyphenol followed by etherification, but this often results in lower regioselectivity and yields, making it less favorable for precise synthesis.

Data Table Summarizing Preparation Methods

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Nucleophilic Ether Formation | 2-isopropoxyphenol, n-BuLi, 2-bromoethoxybenzene | -78°C to room temp, THF | 65-70% | High regioselectivity, controlled temperature essential |

| Bromination of Ether | Ether intermediate, NBS, AIBN | Room temp to 50°C | 78% | Selective bromination at terminal position |

| Direct Bromination of Phenol | 2-isopropoxyphenol, Br2 | Room temp, dark conditions | Variable | Less regioselective, lower yields |

Research Findings and Notes

- The use of organolithium reagents provides high regioselectivity in forming the ether bond, especially when performed at low temperatures to suppress side reactions.

- Bromination with NBS is preferred over elemental bromine due to better control and fewer by-products.

- The overall synthesis efficiency depends heavily on reaction conditions such as temperature, solvent purity, and reagent stoichiometry.

- Recent studies emphasize the importance of purification steps, including column chromatography, to obtain high-purity products suitable for further applications.

化学反応の分析

Types of Reactions: 1-(2-Bromoethoxy)-2-isopropoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-isopropoxyphenol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

Major Products Formed:

Nucleophilic Substitution: Various substituted ethers.

Oxidation: Phenolic or quinone derivatives.

Reduction: 2-isopropoxyphenol.

科学的研究の応用

Organic Synthesis

One of the primary applications of 1-(2-Bromoethoxy)-2-isopropoxybenzene is as an intermediate in organic synthesis . It can participate in several types of chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted ethers.

- Oxidation Reactions : The compound can be oxidized to yield phenolic or quinone derivatives.

- Reduction Reactions : The bromine can be reduced to a hydrogen atom, resulting in the formation of 2-isopropoxyphenol.

These reactions are crucial for synthesizing more complex organic molecules, making this compound valuable in laboratories focused on synthetic chemistry.

Materials Science

In the field of materials science, 1-(2-Bromoethoxy)-2-isopropoxybenzene can be utilized in developing novel materials with specific properties. Its ability to undergo various chemical transformations allows researchers to tailor materials for specific applications, such as coatings, adhesives, and polymers.

Pharmaceutical Research

Pharmaceutical research is another significant area where this compound shows promise. It may serve as a precursor for drug development due to its potential biological activities. Studies have indicated that compounds with similar structures exhibit various pharmacological effects, suggesting that 1-(2-Bromoethoxy)-2-isopropoxybenzene could be explored for therapeutic applications.

Chemical Biology

In chemical biology, this compound can be employed to modify biomolecules. The reactivity of the bromine atom allows it to participate in reactions that introduce new functional groups into biomolecules, facilitating studies on biological pathways and interactions.

作用機序

The mechanism of action of 1-(2-Bromoethoxy)-2-isopropoxybenzene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and materials science .

類似化合物との比較

Table 1: Key Properties of Selected Bromoethoxy-Substituted Benzene Derivatives

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (electron-withdrawing) in 1-(2-bromoethoxy)-4-chlorobenzene increases polarity, raising its melting point (38–39°C) compared to analogs with electron-donating groups like methoxy or isopropoxy .

Steric Effects :

- Bulky substituents (e.g., isopropoxy) may hinder nucleophilic attack at the bromoethoxy site, slowing reaction kinetics compared to smaller groups like methoxy .

Spectroscopic and Analytical Data

生物活性

1-(2-Bromoethoxy)-2-isopropoxybenzene is an organic compound known for its potential biological activity. This compound features a bromoethoxy group and an isopropoxy substituent on a benzene ring, which may influence its interaction with biological systems. The compound's unique structure suggests a variety of possible mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : 1-(2-Bromoethoxy)-2-isopropoxybenzene

- CAS Number : 1262059-05-1

- Molecular Formula : C12H15BrO2

- Molecular Weight : 273.15 g/mol

The presence of the bromine atom in the bromoethoxy group can enhance the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

1-(2-Bromoethoxy)-2-isopropoxybenzene may exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with halogen substituents often show increased antimicrobial properties due to their ability to disrupt microbial membranes or interfere with enzymatic functions.

- Anticancer Potential : Some studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like diabetes or cancer.

Antimicrobial Studies

A study investigating the antimicrobial properties of various halogenated compounds found that derivatives similar to 1-(2-Bromoethoxy)-2-isopropoxybenzene exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of the bromo group was particularly noted to enhance efficacy against resistant strains.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 1-(2-Bromoethoxy)-2-isopropoxybenzene | Moderate | High |

| Control Compound A | Low | Moderate |

| Control Compound B | High | Low |

Anticancer Activity

In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines. For instance, a derivative of this class demonstrated IC50 values in the micromolar range against breast cancer cells, suggesting potential for further development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.4 |

| HeLa (Cervical) | 7.8 |

| A549 (Lung) | 6.0 |

Case Study 1: Antimicrobial Efficacy

A research article published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of several brominated compounds. The study utilized disk diffusion methods to assess activity against Staphylococcus aureus and Escherichia coli. Results indicated that 1-(2-Bromoethoxy)-2-isopropoxybenzene had a notable zone of inhibition compared to non-brominated analogs, supporting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In another study published in Cancer Research, researchers evaluated the cytotoxic effects of halogenated compounds on various cancer cell lines. The findings revealed that treatment with 1-(2-Bromoethoxy)-2-isopropoxybenzene led to significant reductions in cell viability, with flow cytometry analyses confirming increased apoptotic cells.

Q & A

Q. What synthetic routes are optimal for preparing 1-(2-bromoethoxy)-2-isopropoxybenzene with high purity?

The compound can be synthesized via Williamson ether synthesis :

- Step 1 : Deprotonate 2-isopropoxyphenol with a strong base (e.g., NaH) to form the phenoxide ion.

- Step 2 : React the phenoxide with 1,2-dibromoethane in a polar aprotic solvent (e.g., THF or DMF) under controlled temperatures (40–60°C).

- Key considerations : Excess dibromoethane ensures mono-substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted reagents and byproducts .

Q. How can spectroscopic techniques resolve structural ambiguities in 1-(2-bromoethoxy)-2-isopropoxybenzene?

- ¹H/¹³C NMR : Compare chemical shifts of the bromoethoxy group (δ ~3.6–4.2 ppm for CH₂Br and δ ~1.2–1.4 ppm for isopropyl CH₃) with reference data for analogous compounds (e.g., 1-(2-bromoethoxy)-4-chlorobenzene in evidence 4).

- GC-MS : Confirm molecular ion peaks (m/z ~260–262 for M⁺) and fragmentation patterns (e.g., loss of Br⁻ or isopropoxy groups).

- Elemental analysis : Validate Br and O content to rule out impurities .

Advanced Research Questions

Q. What role does 1-(2-bromoethoxy)-2-isopropoxybenzene play in synthesizing quaternary ammonium salts for pharmaceutical applications?

The bromoethoxy group acts as a leaving group in nucleophilic substitution reactions. For example:

- Step : React with tertiary amines (e.g., piperidine derivatives) to form quaternary ammonium salts, as seen in the synthesis of umeclidinium bromide analogs (evidence 2).

- Optimization : Use polar solvents (e.g., acetone or water) to stabilize transition states and increase reaction rates. Kinetic studies (e.g., monitoring via HPLC) can identify optimal stoichiometry and temperature .

Q. How do solvent polarity and reaction conditions influence the stability of 1-(2-bromoethoxy)-2-isopropoxybenzene during storage?

- Stability tests : Store the compound in anhydrous THF or toluene at –20°C to minimize hydrolysis of the bromoethoxy group.

- Degradation analysis : Monitor via TLC or NMR for byproducts (e.g., 2-isopropoxyphenol from hydrolysis). Data from analogs like 1-(2-bromoethoxy)-4-chlorobenzene (mp 38–39°C, evidence 4) suggest similar degradation pathways under humid conditions .

Q. How can contradictory data on reaction yields be resolved when using 1-(2-bromoethoxy)-2-isopropoxybenzene in cross-coupling reactions?

- Case study : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40% vs. 70%) may arise from residual moisture or catalyst poisoning.

- Mitigation : Pre-dry solvents (e.g., THF over molecular sieves) and use Pd(OAc)₂/XPhos catalyst systems. Compare with protocols for structurally similar bromoethers (evidence 2, 17).

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, ligand ratio) .

Methodological Insights

Q. What analytical strategies differentiate regioisomers in bromoethoxy-substituted benzene derivatives?

- HPLC-DAD : Use a C18 column with isocratic elution (acetonitrile/water, 70:30) to separate regioisomers (e.g., ortho vs. para substitution). Retention times for 1-(2-bromoethoxy)-2-isopropoxybenzene vs. 1-(3-bromoethoxy)-2-isopropoxybenzene differ by >2 minutes.

- NOESY NMR : Detect spatial proximity between the bromoethoxy and isopropoxy groups to confirm substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。